

Protocol for Liposome Formulation with DSPE-PEG-Amine MW 5000

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Compound of Interest

Compound Name: DSPE-PEG-Amine, MW 5000

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the formulation of liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-PEG-Amine MW 5000). These PEGylated, amine-functionalized liposomes are versatile drug delivery vehicles with applications in targeted drug delivery, gene therapy, and medical imaging.^{[1][2]} The inclusion of DSPE-PEG imparts "stealth" characteristics, prolonging circulation time, while the terminal amine group allows for the covalent attachment of targeting ligands, such as antibodies or peptides.^{[2][3][4]}

Core Principles of Liposome Preparation

The formulation of DSPE-PEG-Amine containing liposomes typically involves three primary stages:

- Lipid Film Hydration: A mixture of lipids, including the primary phospholipid, cholesterol, and DSPE-PEG-Amine, are dissolved in an organic solvent.^{[3][5]} The solvent is then evaporated to form a thin lipid film.^{[3][5]}
- Hydration and Vesicle Formation: The lipid film is hydrated with an aqueous buffer to form multilamellar vesicles (MLVs).^{[3][5]} This step can also be used to passively encapsulate hydrophilic drugs.^[3]

- Size Reduction: The heterogeneous MLVs are subjected to size reduction techniques, most commonly extrusion, to produce small unilamellar vesicles (SUVs) with a uniform size distribution.[3][6]

Experimental Protocols

Materials and Equipment

- Lipids:
 - Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC, or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
 - Cholesterol
 - DSPE-PEG-Amine MW 5000
- Solvents:
 - Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)[3]
- Buffers:
 - Phosphate-buffered saline (PBS), pH 7.4 for hydration[3]
 - Specific buffer for active drug loading (e.g., 300 mM ammonium sulfate)[3]
- Equipment:
 - Round-bottom flask[5]
 - Rotary evaporator[3][5]
 - Water bath sonicator or probe sonicator[7]
 - Liposome extruder with polycarbonate membranes of various pore sizes (e.g., 400 nm, 200 nm, 100 nm)[6]
 - Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement[3]

- Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for drug quantification[3]

Protocol 1: Liposome Preparation via Thin-Film Hydration

This protocol describes the formation of empty liposomes which can be used for passive drug loading or subsequent active loading.

- Lipid Mixture Preparation: Dissolve the desired lipids (e.g., DSPC, Cholesterol, and DSPE-PEG-Amine MW 5000) in chloroform or a chloroform:methanol mixture in a round-bottom flask.[3][5] The molar ratio of the lipids should be optimized based on the desired liposome characteristics. A common starting ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG-Amine).
- Lipid Film Formation: The organic solvent is removed by rotary evaporation under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[3][5]
- Drying: The lipid film should be dried under a vacuum for at least 2 hours to remove any residual solvent.[5][7]
- Hydration: Hydrate the dry lipid film with an aqueous buffer (e.g., PBS pH 7.4) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.[6][8] This process results in the formation of multilamellar vesicles (MLVs).[3]
- Size Reduction (Extrusion):
 - Load the MLV suspension into a gas-tight syringe and attach it to the extruder.[3]
 - Extrude the liposome suspension through polycarbonate membranes with progressively smaller pore sizes (e.g., starting with 400 nm, then 200 nm, and finally 100 nm).[6]
 - Perform an odd number of passes (e.g., 11-21 times) through each membrane to ensure a uniform size distribution.[3][6] The resulting translucent suspension contains small unilamellar vesicles (SUVs).
- Storage: Store the prepared liposomes at 4°C.[3]

Protocol 2: Drug Loading

For passive loading, the hydrophilic drug is dissolved in the hydration buffer before it is added to the lipid film.^[3] The drug becomes encapsulated within the aqueous core of the liposomes during the hydration process. Unencapsulated drug is then removed using methods like size exclusion chromatography or dialysis.^[3]

Active loading utilizes a transmembrane pH gradient to drive the drug into the liposomes.^[3]

- Prepare empty liposomes as described in Protocol 1, using an acidic buffer (e.g., 300 mM ammonium sulfate) for hydration.
- Remove the external acidic buffer and replace it with a neutral buffer (e.g., PBS pH 7.4) using size exclusion chromatography or dialysis. This creates a pH gradient.
- Add the drug (e.g., doxorubicin) to the liposome suspension and incubate at a temperature above the lipid T_c (e.g., 60°C) for a specified time (e.g., 30 minutes). The uncharged form of the drug will cross the lipid bilayer and become protonated and trapped inside the acidic core.^[9]
- Remove any unencapsulated drug by size exclusion chromatography or dialysis.^[3]

Characterization of Liposomes

Particle Size and Polydispersity Index (PDI)

The size and size distribution of the liposomes are critical parameters. These are typically measured using Dynamic Light Scattering (DLS).^[3]

- Protocol:
 - Dilute the liposome suspension in the external buffer to an appropriate concentration.^[3]
 - Transfer the sample to a cuvette and place it in the DLS instrument.^[3]
 - Allow the sample to equilibrate to the desired temperature (e.g., 25°C).^[3]
 - Perform the measurement to obtain the Z-average diameter and PDI.^[3]

Zeta Potential

Zeta potential measurement is used to determine the surface charge of the liposomes, which influences their stability and interaction with biological systems.

- Protocol:
 - Dilute the liposome suspension in the appropriate buffer.
 - Use a laser Doppler velocimetry-based instrument to measure the electrophoretic mobility of the liposomes, which is then converted to zeta potential.

Encapsulation Efficiency (EE) and Drug Loading Content (LC)

EE and LC are determined by separating the unencapsulated drug from the liposomes and quantifying the drug associated with the vesicles.[\[3\]](#)

- Protocol:
 - Separate the unencapsulated drug using techniques like dialysis, size exclusion chromatography, or ultrafiltration.[\[3\]](#)
 - Disrupt the liposomes to release the encapsulated drug by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol).[\[3\]](#)
 - Quantify the drug concentration using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.[\[3\]](#)
 - Calculate EE and LC using the following formulas:
 - $EE (\%) = (\text{Amount of encapsulated drug} / \text{Total amount of drug}) \times 100$
 - $LC (\%) = (\text{Amount of encapsulated drug} / \text{Total amount of lipid}) \times 100$

Data Presentation

The following tables summarize typical quantitative data for liposome formulations. The exact values will depend on the specific lipids, drugs, and preparation methods used.

Table 1: Effect of Lipid Composition on Liposome Characteristics

Molar Ratio (DSPC:Chol:DSPE- PEG-Amine)	Average Size (nm)	PDI	Zeta Potential (mV)
55:40:5	100 - 150	< 0.2	+10 to +30
60:35:5	120 - 180	< 0.25	+15 to +35
50:40:10	90 - 130	< 0.15	+20 to +40

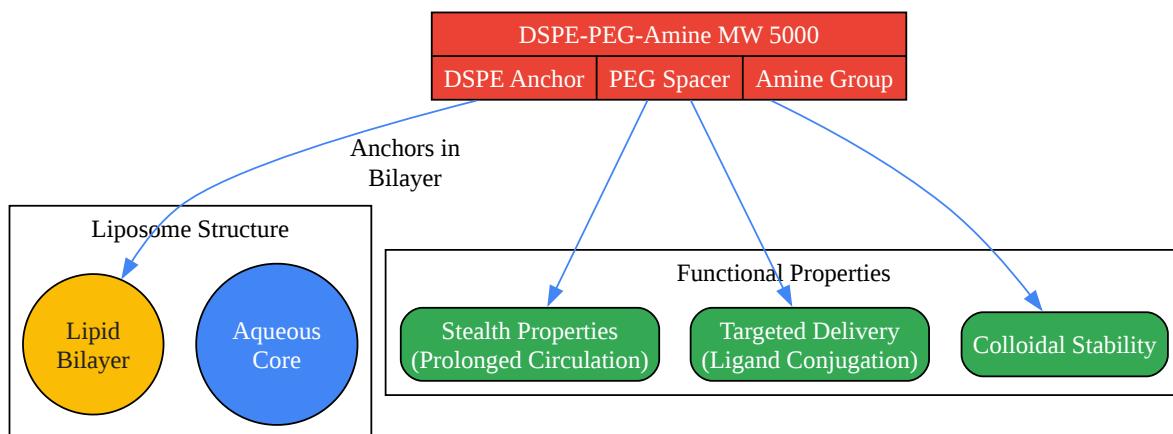
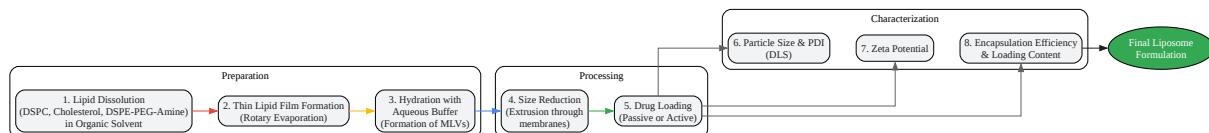
Table 2: Influence of Extrusion Pore Size on Liposome Diameter

Extrusion Membrane Pore Size (nm)	Resulting Average Liposome Size (nm)	PDI
400	250 - 350	> 0.3
200	150 - 250	< 0.2
100	80 - 120	< 0.1

Table 3: Representative Drug Loading and Encapsulation Efficiency

Drug	Loading Method	Encapsulation Efficiency (%)	Loading Content (%)
Doxorubicin	Active (pH gradient)	> 90%	5 - 15%
5-Fluorouracil	Passive	10 - 30%	1 - 5%

Visualizations



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